molecular formula C10H20OSi B14799814 (R)-7-(Trimethylsilyl)hept-6-yn-2-ol

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol

Cat. No.: B14799814
M. Wt: 184.35 g/mol
InChI Key: JPUNKAMJCLYLOS-SNVBAGLBSA-N
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Description

(2R)-7-trimethylsilylhept-6-yn-2-ol is an organic compound that features a trimethylsilyl group attached to a hept-6-yn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-7-trimethylsilylhept-6-yn-2-ol typically involves the introduction of the trimethylsilyl group to a hept-6-yn-2-ol precursor. One common method involves the reaction of hept-6-yn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of (2R)-7-trimethylsilylhept-6-yn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-7-trimethylsilylhept-6-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-7-trimethylsilylhept-6-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-7-trimethylsilylhept-6-yn-2-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-7-trimethylsilylhept-6-yn-2-ol: Unique due to the presence of both a trimethylsilyl group and an alkyne group.

    Hept-6-yn-2-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the hydroxyl group, limiting its applications in oxidation reactions.

Uniqueness

(2R)-7-trimethylsilylhept-6-yn-2-ol stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

(2R)-7-trimethylsilylhept-6-yn-2-ol

InChI

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3/t10-/m1/s1

InChI Key

JPUNKAMJCLYLOS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCC#C[Si](C)(C)C)O

Canonical SMILES

CC(CCCC#C[Si](C)(C)C)O

Origin of Product

United States

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